molecular formula C8H9N3 B082755 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 14623-26-8

5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B082755
CAS No.: 14623-26-8
M. Wt: 147.18 g/mol
InChI Key: BRNRTVRFCFLGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has gained significant attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a method reported involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is dissolved in ethanol and reacted with alkali and formamidine acetate at reflux temperature. The reaction mixture is then treated with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of Cu-catalyzed coupling reactions, which are known for their efficiency and cost-effectiveness. These methods often involve the use of starting materials such as 5-bromo-2,4-dichloropyrimidine and cyclopentylamine .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .

Scientific Research Applications

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in various cellular processes such as cell growth and apoptosis. The compound binds to the active site of PAK4, thereby inhibiting its activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

CAS No.

14623-26-8

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11)

InChI Key

BRNRTVRFCFLGHR-UHFFFAOYSA-N

SMILES

CC1=C(NC2=NC=NC=C12)C

Canonical SMILES

CC1=C(NC2=NC=NC=C12)C

Synonyms

7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI)

Origin of Product

United States

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